Product packaging for Thionyl chloride(Cat. No.:CAS No. 7719-09-7)

Thionyl chloride

Cat. No.: B051792
CAS No.: 7719-09-7
M. Wt: 118.97 g/mol
InChI Key: FYSNRJHAOHDILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thionyl chloride (SOCl₂) is an indispensable inorganic reagent renowned for its exceptional efficiency in chlorination reactions, particularly the conversion of carboxylic acids to acyl chlorides. This transformation is a critical step in synthetic organic chemistry, as the resulting acyl chlorides are highly reactive intermediates used in the subsequent formation of amides, esters, and anhydrides. Its widespread application extends to the preparation of alkyl chlorides from alcohols and as a potent dehydrating agent. The primary advantage of this compound over alternative reagents lies in its reaction mechanism; the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that easily escape from the reaction mixture, simplifying purification and driving the reaction to completion. This property, combined with its high reactivity, makes it a staple in pharmaceutical development, agrochemical synthesis, and materials science research for constructing complex molecular architectures. It is also employed in specific battery electrolyte formulations. Researchers value our high-purity grade this compound for its reliability and consistency, which are paramount for achieving reproducible results in sensitive synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SOCl2<br>Cl2OS B051792 Thionyl chloride CAS No. 7719-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thionyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2OS/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSNRJHAOHDILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=S(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SOCl2, Cl2OS
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Thionyl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thionyl_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064778
Record name Thionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/655
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/655
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The following impurities can be present:
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

CAS No.

7719-09-7
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7719-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thionyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionyl chloride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/thionyl-chloride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Thionyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8YJA13N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/XM4E9530.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F
Record name THIONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thionyl chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIONYL CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIONYL CHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/628
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thionyl chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0611.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Scholarly Significance and Historical Context of Thionyl Chloride in Chemical Science

Evolution of Thionyl Chloride as a Pivotal Reagent in Organic Synthesis

The journey of this compound from its initial synthesis to becoming a cornerstone of organic chemistry is marked by key discoveries that unlocked its synthetic potential.

Early Synthesis and Identification:

This compound was first synthesized in 1849 by the independent work of French chemists Jean-François Persoz and Bloch, and German chemist Peter Kremers. chemicalbook.comwikipedia.org They produced the compound by reacting phosphorus pentachloride with sulfur dioxide. chemicalbook.comwikipedia.org However, these initial preparations were impure, with the products reportedly containing phosphorus. chemicalbook.comwikipedia.org It was not until 1857 that German-Italian chemist Hugo Schiff purified the compound through repeated fractional distillations, obtaining a liquid he named "Thionylchlorid". chemicalbook.comwikipedia.org A significant breakthrough in understanding its utility came in 1859 when German chemist Georg Ludwig Carius reported that this compound could be used to synthesize acid anhydrides and acyl chlorides from carboxylic acids, and alkyl chlorides from alcohols. chemicalbook.comwikipedia.org

Establishment as a Premier Chlorinating Agent:

The ability of this compound to convert carboxylic acids and alcohols into their corresponding chlorides has become its most recognized and valuable application in organic synthesis. vedantu.comfiveable.mewikidoc.org This transformation is pivotal because it converts a poor leaving group (hydroxyl group) into a good leaving group (chloride), thereby facilitating a wide range of subsequent nucleophilic substitution reactions. yufenggp.commasterorganicchemistry.com

The preference for this compound over other chlorinating agents, such as phosphorus pentachloride, stems from a key advantage: the by-products of its reactions, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. wikipedia.orgvedantu.com This simplifies the purification of the desired product, as the gaseous by-products can be easily removed from the reaction mixture. wikipedia.orgvedantu.com

The following table summarizes the key chlorination reactions of this compound:

ReactantProductKey Advantages
Carboxylic AcidsAcyl ChloridesGaseous by-products (SO₂, HCl) simplify purification. wikipedia.orgvedantu.com
AlcoholsAlkyl ChloridesMilder conditions compared to using HX, reducing rearrangements. yufenggp.com
Sulfonic AcidsSulfonyl ChloridesEfficient conversion to a key functional group. wikidoc.org
Sulfinic AcidsSulfinyl ChloridesDirect route to sulfinyl chlorides. wikipedia.org

Mechanism of Action and Reaction Scope:

The reaction of this compound with a carboxylic acid proceeds through the formation of a highly reactive acyl chloride intermediate. masterorganicchemistry.com This intermediate is then susceptible to attack by a wide variety of nucleophiles, allowing for the synthesis of esters, amides, and other carboxylic acid derivatives. masterorganicchemistry.com The reaction can often be accelerated by the addition of a catalyst such as pyridine (B92270) or dimethylformamide (DMF). rsc.orgorgsyn.org

Beyond simple chlorination, the scope of this compound's utility has expanded to include a variety of other transformations. It can be used in the synthesis of:

Isocyanides from primary formamides. chemicalbook.comwikipedia.org

Imidoyl chlorides from primary amides. chemicalbook.comwikipedia.org

Nitriles from primary amides upon heating (von Braun amide degradation). wikipedia.org

It can also promote the Beckmann rearrangement of oximes and participate in variations of the Pummerer rearrangement . wikipedia.org

Interdisciplinary Role of this compound in Contemporary Chemical Research

The influence of this compound extends beyond traditional organic synthesis, playing a crucial role in various interdisciplinary fields of chemical research.

Pharmaceutical and Agrochemical Industries:

A significant portion of industrially produced this compound is used in the synthesis of organochlorine compounds that serve as vital intermediates for pharmaceuticals and agrochemicals. wikipedia.orgvedantu.commarketresearchintellect.com Its ability to efficiently introduce chlorine atoms into organic molecules is fundamental to building the complex architectures of many active pharmaceutical ingredients (APIs) and pesticides. marketresearchintellect.comscimplify.commarketresearchfuture.com For instance, it is used in the production of indomethacin (B1671933) and vitamin A. sihaulichemicals.comvedantu.com The synthesis of the anthelmintic agent levamisole (B84282) involves the use of this compound to replace hydroxyl groups. taylorandfrancis.com Furthermore, its role in converting carboxylic acids to acyl chlorides is a key step in the synthesis of various drugs, including derivatives of ibuprofen. ekb.eg

Materials Science:

In the field of materials science, this compound has found applications in the modification of carbon-based nanomaterials like graphene and carbon nanotubes. ucla.eduresearchgate.netrsc.org Treatment with this compound can introduce chlorine functional groups onto the surface of these materials, a process that can alter their electronic properties. ucla.eduresearchgate.net This functionalization has been explored as a method for p-type doping of graphene, which can enhance its electrical conductivity. researchgate.netrsc.org This is particularly relevant for applications in transparent conductive films. rsc.org this compound is also utilized in the synthesis of microporous organic polymers. sigmaaldrich.com

Inorganic Chemistry and Energy Storage:

This compound plays a significant role in inorganic synthesis and energy technology. It is used to prepare anhydrous metal chlorides from their hydrated forms. wikidoc.org A notable application is its use as the positive active material in lithium-thionyl chloride batteries. wikidoc.orgbritannica.com These batteries are known for their high energy density and long operational life, though they are non-rechargeable. wikipedia.orgresearchgate.net The electrolyte in these batteries is often a solution of lithium tetrachloroaluminate (LiAlCl₄) in this compound, where this compound serves as both the solvent and the cathode material. britannica.com Additionally, this compound vapors are being investigated for the purification of molten chloride salts used in renewable and nuclear power applications by removing oxygenated impurities. ornl.gov

Catalysis and Reagent Chemistry:

This compound can also act as a catalyst in certain reactions. For example, it can catalyze the synthesis of various heterocyclic compounds. sigmaaldrich.comthieme-connect.com It has been used to mediate the synthesis of sulfur-bridged dimers of imidazo[1,5-a]pyridines. kthmcollege.ac.in Furthermore, it can serve as a precursor for generating anhydrous solutions of HCl in alcohols. wikipedia.org Its reaction with dimethylformamide (DMF) forms the Vilsmeier reagent, a versatile reagent used in formylation reactions. chemicalbook.comwikipedia.org

Advanced Synthetic Methodologies for Thionyl Chloride

Industrial-Scale Production Pathways for Thionyl Chloride Synthesis

The industrial production of this compound is dominated by methods that prioritize high yield, continuous operation, and cost-effectiveness. entrepreneurindia.coprocurementresource.com Annual production was estimated at approximately 45,000 tonnes in the early 1990s, with China and India being major producers. sbq.org.brchemicalbook.com

Sulfur Trioxide and Sulfur Dichloride Reaction Systems

SO₃ + SCl₂ → SOCl₂ + SO₂ wikipedia.org

In this process, sulfur trioxide is reacted with sulfur dichloride, yielding this compound and sulfur dioxide as a byproduct. procurementresource.com The crude this compound is then typically purified through distillation. nih.gov

Another variation of this pathway involves the reaction of sulfur trioxide with chlorine and sulfur monochloride (S₂Cl₂) at temperatures above 100°C. google.com This can be adapted into a continuous process where sulfur trioxide and chlorine are introduced into a liquid body of sulfur monochloride. google.com The resulting mixture of this compound, sulfur monochloride, sulfur dichloride, and sulfur dioxide is then separated. google.com

Sulfur Dioxide and Chlorine Catalytic Reactions

An alternative industrial method involves the reaction of sulfur dioxide (SO₂) and chlorine (Cl₂) in the presence of a catalyst. scribd.compsgcas.ac.in Activated carbon is a commonly employed catalyst for this process. scribd.comgoogle.comyufenggp.com There are several variations of this reaction system:

Reaction with Sulfur Dichloride: Sulfur dioxide, chlorine, and sulfur dichloride react to form this compound. chemicalbook.comwikipedia.orgSO₂ + Cl₂ + SCl₂ → 2 SOCl₂ wikipedia.org

Reaction with Disulfur (B1233692) Dichloride: Sulfur dioxide can also react with chlorine and disulfur dichloride (S₂Cl₂). digimat.in

Reaction with Carbon Monoxide: A mixture of sulfur dioxide, chlorine, and carbon monoxide can be passed over an activated carbon catalyst at temperatures between 160°C and 220°C to produce this compound. google.com This process can be optimized by using successive reaction zones with increasing temperatures to improve conversion and minimize byproducts like sulfuryl chloride. google.com

The crude product from these catalytic reactions is purified by fractional distillation to separate the this compound from any unreacted starting materials or byproducts. yufenggp.com

Process Optimization and Efficiency Enhancement in Large-Scale Production

Continuous improvement in industrial processes aims to maximize yield, reduce energy consumption, and minimize waste. marketresearchintellect.compatsnap.com Key areas of optimization include:

Catalyst Development: Research into more efficient and robust catalysts to improve reaction rates and selectivity continues. marketresearchfuture.com

Continuous Processes: Shifting from batch to continuous production models allows for better control over reaction conditions and higher throughput. google.com A continuous process might involve feeding reactants into a heel of liquid sulfur monochloride maintained at an optimal temperature (e.g., 105-110°C) and continuously removing the product vapors for purification. google.com

Byproduct Recycling: The sulfur dioxide produced as a byproduct in some methods can be reacted with chlorine to form sulfuryl chloride (SO₂Cl₂), which can then be recycled back into the process. nih.gov

Laboratory-Scale Preparation Techniques for this compound

For research and small-scale applications, several methods for synthesizing this compound are available. These methods are often chosen for their convenience and the availability of starting materials in a standard laboratory setting. chemistry-chemists.com

Phosphorus Pentachloride Reactions with Sulfur Dioxide

One of the oldest and most common laboratory methods for preparing this compound is the reaction of phosphorus pentachloride (PCl₅) with sulfur dioxide (SO₂). chemicalbook.comwikipedia.orgscribd.com This reaction was independently discovered in 1849. chemicalbook.comwikipedia.org

SO₂ + PCl₅ → SOCl₂ + POCl₃ wikipedia.org

In this procedure, dry sulfur dioxide gas is passed over phosphorus pentachloride. prepchem.com The solid PCl₅ initially liquefies as it absorbs the SO₂. Gentle heating is then applied to complete the reaction. prepchem.com The resulting products, this compound and phosphorus oxychloride (POCl₃), are then separated by fractional distillation. wikipedia.orgprepchem.com this compound has a boiling point of 77°C, while phosphorus oxychloride boils at 108°C, allowing for their separation. prepchem.com The yield for this method is typically around 50%. prepchem.comyoutube.com

ReactantProductBoiling Point (°C)
This compound-77
Phosphorus Oxychloride-108

Alternative and Niche Synthetic Routes for Research Applications

Beyond the PCl₅ method, other synthetic routes are employed in laboratory settings, often for specific research purposes or based on available precursors.

Reaction of Sulfur Trioxide and Sulfur Dichloride: The primary industrial method can also be adapted for laboratory use. This involves carefully distilling sulfur trioxide (from oleum) into cooled sulfur dichloride. wikipedia.orgsciencemadness.org

Phosgene (B1210022) Reaction: Sulfur dioxide can be reacted with phosgene (COCl₂) to produce this compound and carbon dioxide. chemicalbook.comwikipedia.orgSO₂ + COCl₂ → SOCl₂ + CO₂ wikipedia.org

From Sulfur Dioxide and Carbon Tetrachloride: The Hallowell and Vaalas process involves reacting sulfur dioxide with carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) in the presence of a Friedel-Crafts catalyst at high temperatures (140-400°C) and pressures (15-200 atm). scribd.com

These alternative methods provide flexibility for chemists depending on the specific requirements of their research and the equipment available.

Elucidating Reaction Mechanisms of Thionyl Chloride in Complex Chemical Transformations

Nucleophilic Substitution Pathways Involving Thionyl Chloride

This compound (SOCl₂) is a highly effective reagent for converting alcohols and carboxylic acids into their corresponding chlorides. These transformations proceed through distinct nucleophilic substitution pathways, which are influenced by the substrate and reaction conditions.

The reaction of alcohols with this compound can proceed through two primary mechanistic pathways: the Sₙi (Substitution Nucleophilic internal) mechanism and the Sₙ2 (Substitution Nucleophilic bimolecular) mechanism. masterorganicchemistry.comreddit.com The prevailing mechanism is largely dependent on the reaction conditions, particularly the presence or absence of a base like pyridine (B92270). stackexchange.comwikipedia.org For primary alcohols, the reaction is generally considered to proceed via an Sₙ2 pathway. masterorganicchemistry.com However, with secondary alcohols, the mechanism can be either Sₙ2 or Sₙi. masterorganicchemistry.com

The initial step in the reaction of an alcohol with this compound is the formation of an alkyl chlorosulfite intermediate. masterorganicchemistry.comwikipedia.orgmugberiagangadharmahavidyalaya.ac.in This occurs through the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of this compound, with the subsequent expulsion of a chloride ion. mugberiagangadharmahavidyalaya.ac.in This intermediate is formed with retention of configuration at the chiral carbon, as the bond to the chiral center is not yet broken. mugberiagangadharmahavidyalaya.ac.in The alkyl chlorosulfite is a key intermediate whose subsequent decomposition leads to the final alkyl chloride product. rice.edu The stability and reactivity of this intermediate can be influenced by the solvent. rice.edu

The formation of the alkyl chlorosulfite converts the hydroxyl group into a much better leaving group. The subsequent steps determine the stereochemical outcome of the reaction.

The stereochemistry of the final alkyl chloride product is a critical indicator of the operative reaction mechanism.

Retention of Configuration (Sₙi): In the absence of a base and typically in non-polar, non-nucleophilic solvents like ether, the reaction proceeds with retention of configuration. wikipedia.orglibretexts.orglibretexts.org This is characteristic of the Sₙi mechanism, which stands for "substitution nucleophilic internal". wikipedia.org In this pathway, the chloride from the chlorosulfite intermediate attacks the carbon from the same side as the leaving group, leading to retention of the original stereochemistry. mugberiagangadharmahavidyalaya.ac.in This is thought to occur through a tight ion pair where the chloride ion does not fully dissociate before attacking. wikipedia.orglibretexts.orglibretexts.org

Inversion of Configuration (Sₙ2): When a base such as pyridine is added to the reaction mixture, the stereochemical outcome is inversion of configuration. masterorganicchemistry.comwikipedia.org This is indicative of an Sₙ2 mechanism. The pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium (B92312) salt. masterorganicchemistry.comlibretexts.orglibretexts.org The liberated chloride ion then acts as a nucleophile, attacking the carbon from the backside in a classic Sₙ2 fashion, resulting in inversion of stereochemistry. masterorganicchemistry.comwikipedia.org

Table 1: Stereochemical Outcome of Alcohol Chlorination with this compound

Reagents Predominant Mechanism Stereochemical Outcome
SOCl₂ Sₙi Retention
SOCl₂ with Pyridine Sₙ2 Inversion

The addition of a tertiary amine, most commonly pyridine, is a key factor in directing the reaction mechanism towards the Sₙ2 pathway. masterorganicchemistry.comwikipedia.org Pyridine serves multiple roles in the reaction. Initially, it can act as a base to neutralize the HCl generated during the formation of the alkyl chlorosulfite. quora.comstackexchange.com

More importantly, pyridine acts as a nucleophile, attacking the sulfur atom of the alkyl chlorosulfite intermediate. masterorganicchemistry.com This displaces the chloride ion and forms a new intermediate, an alkylsulfinylpyridinium salt. masterorganicchemistry.comlibretexts.orglibretexts.org The displaced chloride ion is now a free nucleophile in the solution. This free chloride ion then attacks the carbon atom bearing the leaving group from the backside, in a typical Sₙ2 displacement, leading to inversion of configuration. masterorganicchemistry.comwikipedia.org By reacting with the intermediate, pyridine effectively prevents the internal attack required for the Sₙi mechanism. masterorganicchemistry.com

The mechanism for the formation of acyl chlorides from carboxylic acids involves several key steps. The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of this compound. chemistrysteps.comyoutube.com This initial attack leads to the formation of a highly reactive intermediate. chemistrysteps.com

Following the initial nucleophilic attack, a chloride ion is expelled from the sulfur atom. The resulting intermediate is then attacked by the chloride ion at the carbonyl carbon. masterorganicchemistry.comyoutube.com This nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. ulethbridge.cayoutube.comulethbridge.camsu.edu In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³. msu.edu The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion, yielding the final acyl chloride product. masterorganicchemistry.com

Reaction with Carboxylic Acids: Acyl Chloride Formation Mechanisms.

Computational Modeling of Competing Mechanistic Pathways for Acid Chloride Synthesis.

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the mechanistic intricacies of acid chloride formation from carboxylic acids using this compound (SOCl₂). Studies have revealed that the conversion of α-chlorinated carboxylic acids to their corresponding acid chlorides proceeds through two primary competing pathways. researchgate.netnih.gov Both of these pathways are characterized by three activation barriers, all of which are moderate and enthalpy-controlled. researchgate.netnih.gov A key feature of these pathways is that they both involve cyclic activated complexes. researchgate.netnih.gov

One pathway is rendered slightly more productive due to a rapid intramolecular transfer of a small molecule, hydrogen chloride (HCl). researchgate.netnih.gov While most acids can proceed via both competing routes, the reaction involving formic acid is an exception, occurring exclusively through the pathway that involves the intramolecular HCl transfer. researchgate.netnih.gov In this specific case, the constituent transition states are formed in a quasi-synchronous manner. researchgate.netnih.gov

The general mechanism involves the initial nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of this compound. researchgate.netic.ac.uklibretexts.org This step leads to the formation of an unstable and highly electrophilic intermediate. chemtube3d.com Subsequent reaction with the generated HCl leads to a tetrahedral intermediate which then collapses to form the final products: the acyl chloride, sulfur dioxide (SO₂), and HCl. chemtube3d.com The irreversibility of this final step is driven by the loss of the gaseous byproducts, SO₂ and HCl, from the reaction mixture. chemtube3d.com

Quantum mechanical calculations have further refined the understanding of these steps. For instance, in the reaction with acetic acid, the initial approach of the carbonyl oxygen to the sulfur atom is followed by the movement of a chlorine atom towards the hydroxyl group, with the sulfur atom adopting a "figure T" coordination. ic.ac.uk The subsequent proton transfer from the oxygen to the chlorine atom occurs through a nearly linear O-H-Cl arrangement, which is the optimal geometry for such a transfer. ic.ac.uk The highest energy point in the mechanism corresponds to the cleavage of the C-O bond. ic.ac.uk

Reactions with Amino Alcohols: Mechanistic Pathways to Chloroaminoethanes and Oxathiazolidine Derivatives.researchgate.netscholaris.cascholaris.cacdnsciencepub.com

The reaction of this compound with β-amino alcohols presents a fascinating case of divergent reactivity, leading to two distinct classes of products: 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. researchgate.netscholaris.cascholaris.cacdnsciencepub.com The choice of reaction pathway and the resulting product distribution are highly dependent on the reaction conditions, particularly the presence or absence of an amine base. researchgate.netscholaris.cascholaris.cacdnsciencepub.com Computational studies have been pivotal in mapping the mechanistic landscapes of these transformations. researchgate.netscholaris.cascholaris.cacdnsciencepub.com

Formation of 1-Chloro-(2-alkylamino)ethanes.researchgate.netscholaris.cascholaris.cacdnsciencepub.com

The synthesis of 1-chloro-(2-alkylamino)ethanes from the reaction of β-amino alcohols with this compound is a well-established transformation. researchgate.netscholaris.cascholaris.cacdnsciencepub.com Computational investigations have shed light on the underlying mechanism, revealing that a key initial step involves the formation of a quaternary nitrogen species. researchgate.netscholaris.cascholaris.cacdnsciencepub.com This quaternization of the nitrogen atom occurs readily and has a low relative energy barrier. researchgate.netscholaris.cascholaris.cacdnsciencepub.com This mechanistic step was observed in the reactions of all tested substituents except for the methyl and phenyl groups. researchgate.netscholaris.cascholaris.cacdnsciencepub.com The synthesis of these compounds does not typically require the addition of an amine base. cdnsciencepub.com The reaction proceeds effectively for a range of substituents, and the resulting 1-chloro-(2-alkylamino)ethane products are stable. cdnsciencepub.com

Formation of 1,2,3-Alkyloxathiazolidine-2-oxide Compounds.researchgate.netscholaris.cascholaris.cacdnsciencepub.com

In contrast to the formation of chloroaminoethanes, the synthesis of 1,2,3-alkyloxathiazolidine-2-oxides from β-amino alcohols and this compound generally necessitates the use of an amine base to achieve good yields. researchgate.netscholaris.cascholaris.cacdnsciencepub.com However, computational and experimental evidence has demonstrated that these cyclic compounds can also be formed in trace amounts even in the absence of a base. researchgate.netscholaris.cascholaris.ca The reaction pathway mapping for the formation of 1,2,3-oxathiazolidine-2-oxide compounds from N-(2-cyclohexylamino)ethanol, N-(2-phenylamino)ethanol, and N-(2-tert-butylamino)ethanol with this compound in the absence of a base showed that they all proceed through the same mechanistic pathway. cdnsciencepub.com For the reaction involving N-(2-phenylamino)ethanol, the ground state geometry shows a close association between the nitrogen of the amino alcohol and the sulfur of the this compound. cdnsciencepub.com

Role of Amine Bases in Modulating Reaction Selectivity and Yield.researchgate.netscholaris.cascholaris.cacdnsciencepub.com

The addition of an amine base to the reaction of β-amino alcohols with this compound dramatically shifts the product selectivity away from the 1-chloro-(2-alkylamino)ethanes and towards the 1,2,3-alkyloxathiazolidine-2-oxides. researchgate.netscholaris.cascholaris.cacdnsciencepub.com This is a departure from the typical role of amine bases in this compound reactions with simple alcohols, where the base usually leads to a more efficient reaction and inversion of stereochemistry. cdnsciencepub.com

Computational studies have elucidated the role of the amine base in this context. The base acts to suppress the quaternization of the nitrogen atom by preferentially reacting with the acidic protons present in the reaction mixture. researchgate.netscholaris.cascholaris.cacdnsciencepub.com This is the conventional mode of action for an amine base in this compound reactions. researchgate.netscholaris.cascholaris.cacdnsciencepub.com By preventing the formation of the quaternary nitrogen species, the reaction is diverted down the pathway leading to the formation of the 1,2,3-alkyloxathiazolidine-2-oxide. researchgate.netscholaris.cascholaris.cacdnsciencepub.com While trace amounts of the oxathiazolidine can form without a base, the presence of the base is crucial for obtaining these compounds in higher yields. researchgate.netscholaris.cascholaris.cacdnsciencepub.com

Electrophilic Addition and Other Mechanistic Classes.wikipedia.orgchemicalbook.com

Beyond its well-known role in substitution reactions, this compound can also participate in electrophilic addition reactions, particularly with alkenes. wikipedia.orgchemicalbook.com

Addition to Alkenes in the Presence of Lewis Acids.wikipedia.orgchemicalbook.com

This compound can add to alkenes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemicalbook.com This reaction leads to the formation of an aluminum complex. wikipedia.orgchemicalbook.com Subsequent hydrolysis of this complex yields a sulfinic acid. wikipedia.orgchemicalbook.com

Aromatic Functionalization: Synthesis of Aryl Sulfinyl Chlorides and Diaryl Sulfoxides

This compound (SOCl₂) serves as a key reagent in the functionalization of aromatic compounds, enabling the synthesis of both aryl sulfinyl chlorides and diaryl sulfoxides. These reactions typically proceed via electrophilic substitution, often requiring catalytic activation.

Synthesis of Aryl Sulfinyl Chlorides

The direct sulfinylation of arenes with this compound is a method for preparing aryl sulfinyl chlorides. This transformation is particularly effective for electron-rich aromatic compounds. The reaction's success often hinges on the use of a catalyst to activate the this compound. Lewis acids are commonly employed for this purpose. For instance, bismuth(III) chloride (BiCl₃) and bismuth(III) triflate (Bi(OTf)₃·xH₂O) have been shown to catalyze the reaction, with the triflate salt demonstrating significantly higher efficiency. thieme-connect.com The reaction involves heating the aromatic compound with an excess of this compound in the presence of the catalyst. thieme-connect.com

Another effective catalytic system involves the use of montmorillonite (B579905) K-10 clay. thieme-connect.com This method provides a convenient route to various substituted aryl sulfinyl chlorides in high yields and purity, as few byproducts are formed. thieme-connect.com The process involves reacting the arene with this compound in a solvent like chloroform (B151607) with the clay catalyst. thieme-connect.com While activated arenes react smoothly, unactivated ones may result in lower yields and require longer reaction times. thieme-connect.com

A general procedure involves adding this compound dropwise to a mixture of the arene and the catalyst, followed by heating to complete the reaction. thieme-connect.comthieme-connect.com After the reaction, the excess this compound and solvent are removed under vacuum to yield the crude aryl sulfinyl chloride. thieme-connect.com

Synthesis of Diaryl Sulfoxides

This compound is also used in the direct synthesis of symmetrical diaryl sulfoxides from arenes. This reaction is a form of Friedel-Crafts sulfinylation. ijcce.ac.ir Various catalytic systems have been developed to promote this transformation with high selectivity and yield.

One highly effective catalyst is trifluoromethanesulfonic acid (triflic acid). worldscientific.comthieme-connect.com This method is characterized by mild reaction conditions and high yields, particularly for activated aromatics. thieme-connect.com The reaction shows high selectivity, producing only the para-substituted product for substrates like toluene (B28343) and chlorobenzene (B131634), with no formation of sulfonium (B1226848) salts, sulfides, or sulfones. thieme-connect.com A typical procedure involves cooling a mixture of the aromatic compound and this compound before adding triflic acid. thieme-connect.com

Lewis acids supported on solid materials also serve as efficient and reusable catalysts. Cross-linked polystyrene-supported aluminium chloride (Ps-AlCl₃) and silica (B1680970) gel–supported aluminium chloride (SiO₂-AlCl₃) have been successfully used. tandfonline.com These solid acid catalysts can be easily recovered and reused. tandfonline.com Solvent-free methods, where the reactants are ground together with a Lewis acid like aluminum chloride or ferric chloride on silica gel, have also been reported, offering an environmentally friendly alternative. ijcce.ac.irijcce.ac.ir

The reaction mechanism is believed to involve the electrophilic attack of a sulfinyl cation, generated from this compound and the acid catalyst, on the aromatic ring. A second aromatic molecule then reacts with the intermediate arenesulfinyl chloride to form the diaryl sulfoxide (B87167). ijcce.ac.irthieme-connect.com

Reactant (Arene)CatalystProductYield (%)Reference
AnisoleBiCl₃4-Methoxybenzenesulfinyl chloride- thieme-connect.com
Various Activated ArenesMontmorillonite K-10Aryl sulfinyl chloridesGood thieme-connect.com
AnisolePs-AlCl₃ / SiO₂-AlCl₃Bis(4-methoxyphenyl) sulfoxide94 / 92 tandfonline.com
TolueneTrifluoromethanesulfonic acidDi-p-tolyl sulfoxide98 thieme-connect.com
BiphenylTrifluoromethanesulfonic acidBis(4-biphenyl) sulfoxide88 thieme-connect.com

Oxidation and Partial Dehydrogenation Reactions in Organic Substrates

Beyond its role as a chlorinating and coupling agent, this compound also functions as an oxidizing and dehydrogenating reagent in certain organic transformations. thieme-connect.comresearchgate.netthieme-connect.com This reactivity allows for the conversion of saturated systems into their unsaturated counterparts.

A notable example is the partial dehydrogenation of saturated heterocyclic compounds. Specifically, cis-4a,5,6,7,8,8a-hexahydro-4-phenyl-1(2H)-phthalazinone derivatives react with this compound in benzene (B151609) under reflux to yield the corresponding partially dehydrogenated tetrahydro derivatives. tandfonline.comtandfonline.comdiva-portal.org This dehydrogenation occurs selectively at the annelation site, where the two rings are fused. tandfonline.com A similar reaction is observed for related methylene-bridged norbornane (B1196662) condensed pyridazinones. tandfonline.comtandfonline.com

The proposed mechanism for this transformation involves an initial chlorination step followed by the elimination of hydrogen chloride (HCl). tandfonline.com The yield of these dehydrogenation reactions can be influenced by substituents on the aromatic ring. The presence of electron-withdrawing groups on the phenyl ring tends to slow down the dehydrogenation process and result in moderate yields. tandfonline.com

This capacity for oxidation and partial dehydrogenation highlights the versatility of this compound as a reagent in organic synthesis, enabling reactions that increase the degree of unsaturation in organic substrates. thieme-connect.comthieme-connect.com

SubstrateReagentProductReference
cis-4a,5,6,7,8,8a-Hexahydro-4-phenyl-1(2H)-phthalazinonesThis compound / BenzeneTetrahydro-4-phenyl-1(2H)-phthalazinones tandfonline.comtandfonline.com
Methylene bridged hexahydrophthalazinone derivativesThis compound / BenzeneMethylene bridged tetrahydrophthalazinone derivatives tandfonline.comtandfonline.com

Thionyl Chloride in Advanced Organic Synthesis and Catalysis

Strategic Applications in Functional Group Interconversions

The capacity of thionyl chloride to replace hydroxyl groups with chlorine atoms forms the basis of its strategic importance in functional group interconversions. This reactivity is harnessed in the synthesis of highly reactive intermediates such as acyl chlorides and alkyl chlorides, and in the introduction of sulfur-containing moieties.

Efficient Synthesis of Acyl Chlorides and their Derivatives

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, and this compound is a reagent of choice for this purpose. tandfonline.comorganic-chemistry.orgmasterorganicchemistry.com Acyl chlorides are valuable synthetic intermediates due to their heightened reactivity compared to the parent carboxylic acids, readily undergoing nucleophilic acyl substitution to form a variety of derivatives including esters, amides, and anhydrides. wikipedia.org

The reaction between a carboxylic acid and this compound proceeds through the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. masterorganicchemistry.comresearchgate.net The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. wikipedia.orguea.ac.ukcbijournal.com This evolution of gases shifts the reaction equilibrium forward, contributing to the high yields typically observed in these reactions. cbijournal.com

The general reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl libretexts.org

This method is favored over other chlorinating agents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), because the gaseous byproducts are easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride. cbijournal.comnih.gov

Table 1: Comparison of Reagents for Acyl Chloride Synthesis

ReagentByproductsPhase of ByproductsEase of Product Isolation
This compound (SOCl₂) ** SO₂, HClGasHigh
Phosphorus pentachloride (PCl₅) POCl₃, HClLiquid, GasModerate
Phosphorus trichloride (PCl₃) H₃PO₃LiquidModerate
Oxalyl chloride ((COCl)₂) **CO, CO₂, HClGasHigh

Preparation of Alkyl Chlorides from Various Precursors

This compound is also extensively used for the conversion of alcohols to alkyl chlorides. organic-chemistry.orgnih.govthieme-connect.com This transformation is significant because the hydroxyl group is a poor leaving group, and its conversion to a chloride enhances the substrate's susceptibility to nucleophilic substitution reactions. thieme-connect.com The reaction is particularly useful for primary and secondary alcohols. nih.govchemicalbook.com

The mechanism of this reaction can vary depending on the reaction conditions. In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of stereochemistry through an SNi (internal nucleophilic substitution) mechanism. However, in the presence of pyridine, the mechanism typically shifts to an SN2 pathway, resulting in an inversion of stereochemistry. thieme-connect.com

A key advantage of using this compound for this conversion is, again, the formation of gaseous byproducts (SO₂ and HCl), which facilitates the purification of the resulting alkyl chloride. chemicalbook.comnih.govresearchgate.netnih.gov This makes it a preferred method in many synthetic applications. nih.govnih.gov

Reaction of Alcohols with this compound:

R-OH + SOCl₂ → R-Cl + SO₂ + HCl nih.gov

The choice of this compound is often favored over hydrohalic acids (like HCl) to avoid the harsh acidic conditions and potential for carbocation rearrangements that can occur with the latter, especially for primary and secondary alcohols. chemicalbook.com

Introduction of Sulfur-Containing Functional Groups (e.g., Sulfonamides, Sulfonyl Chlorides)

This compound serves as a crucial reagent for the synthesis of various sulfur-containing functional groups. It can convert sulfonic acids into the corresponding sulfonyl chlorides, which are important intermediates in the synthesis of sulfonamides and other sulfur-containing compounds. libretexts.org

Synthesis of Sulfonyl Chlorides from Sulfonic Acids:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl libretexts.org

Furthermore, this compound is employed in the preparation of sulfinyl chlorides from sulfinic acids. libretexts.org Sulfinyl chlorides are precursors to sulfinamides, which are gaining importance in medicinal chemistry. While the direct synthesis of sulfinamides from sulfonyl chlorides can be challenging, methods involving the in situ generation of sulfinyl chlorides from sulfonyl chlorides using reducing agents in the presence of amines have been developed. This compound can also be used in combination with an oxidizing agent like hydrogen peroxide for the direct oxidative chlorination of thiols to produce sulfonyl chlorides.

Role in Heterocyclic Compound Synthesis

This compound plays a significant role in the synthesis of various heterocyclic compounds, acting as both a reagent and a catalyst. Its dehydrating and activating properties are instrumental in promoting cyclization reactions that form the core of many heterocyclic systems.

Application in Bischler–Napieralski Reaction for Isoquinoline Synthesis

A prominent example of this compound's utility in heterocyclic synthesis is its application in the Bischler–Napieralski reaction. This reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide, which is typically promoted by a condensing agent. libretexts.org

This compound is often used as the cyclizing agent in this reaction. libretexts.org It activates the amide carbonyl group, facilitating the electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring to form the dihydroisoquinoline ring system. The Vilsmeier reagent, formed from the reaction of this compound with a secondary formamide (B127407) like dimethylformamide, can also be employed as the activating species in this transformation. libretexts.org

Formation of Sulfinyl Chlorides from Amine and Imine Substrates

This compound reacts with primary amines to yield N-sulfinylamines (R-N=S=O). This reaction provides a route to these versatile synthetic intermediates. For instance, the reaction of aniline (B41778) with this compound produces N-sulfinylaniline.

The reaction with imines can also lead to the formation of sulfur-nitrogen containing compounds. This compound's reactivity with amine and imine substrates highlights its broader utility in introducing the sulfinyl moiety into organic molecules, expanding the toolkit for the synthesis of diverse organosulfur compounds.

Cyclization Reactions and Novel Heterocycle Ring Formation (e.g., Bipyrazolones)

This compound (SOCl₂) serves as a crucial reagent in the synthesis of novel heterocyclic structures through cyclization reactions. A notable example is its application in the formation of bipyrazolone frameworks. Research has demonstrated that the reaction of 5-hydroxypyrazole-4-carboxylates with refluxing this compound does not yield the expected 5-chloropyrazoles. Instead, it prompts a dimerization process, resulting in the formation of dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates. nih.govresearchgate.net This transformation highlights an unusual C-C bond formation promoted by this compound. nih.gov The resulting diesters can be further converted into the corresponding 4,4'-bipyrazoles through alkaline hydrolysis and subsequent decarboxylation. nih.gov While the precise mechanism of this dimerization is not fully elucidated, it is proposed to involve a hypothetical redox cyclization of a di(pyrazolyl) sulfite (B76179) intermediate, with the elimination of sulfur monoxide. nih.gov This synthetic route provides a direct method for accessing complex bipyrazolone structures, which are of interest in medicinal and materials chemistry. This compound is also utilized more broadly as a cyclization reagent in the synthesis of various other heterocyclic compounds. researchgate.net

Dehydration and Rearrangement Reactions

This compound is a potent reagent for dehydration and rearrangement reactions in organic synthesis, valued for its efficacy and the convenient gaseous nature of its byproducts.

A primary application of this compound is the dehydration of primary amides to form nitriles. libretexts.orgjove.comlibretexts.org This conversion is a key transformation in organic synthesis and is a component of the von Braun amide degradation. wikipedia.orglscollege.ac.in The reaction, when heated, readily converts unsubstituted amides to nitriles, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. commonorganicchemistry.comgoogle.com The mechanism involves an initial nucleophilic attack by the amide on the this compound. libretexts.orgjove.com This is followed by a series of steps involving elimination and deprotonation to form the final nitrile product. libretexts.orgjove.comlibretexts.org While effective, the generation of HCl makes this method less suitable for acid-sensitive substrates. commonorganicchemistry.comcdnsciencepub.com

Table 1: Examples of Amide to Nitrile Conversion

Starting AmideReagentProductConversion (%)
BenzamideThis compoundBenzonitrile~95
StearamideThis compoundStearonitrile~95
StearamideThis compound (no catalyst)Stearonitrile~80

Data sourced from patent information describing dehydration of amides. google.com

This compound is a well-established reagent for promoting the Beckmann rearrangement, a reaction that transforms an oxime into a substituted amide. wikipedia.orgunacademy.com This rearrangement can also be catalyzed by various other acidic reagents. wikipedia.org The reaction with this compound involves the activation of the oxime's hydroxyl group. reddit.com This activation facilitates the rearrangement, where an alkyl or aryl group migrates to the nitrogen atom, ultimately yielding an amide or a lactam in the case of cyclic oximes. wikipedia.orgresearchgate.net The process is stereospecific for ketoximes, with the migrating group being anti-periplanar to the leaving group on the nitrogen. wikipedia.org

Beyond the conversion of amides, this compound is employed as a strong dehydrating agent in various organic transformations. jove.comyoutube.com Its utility stems from its high reactivity and the fact that its byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired product. google.commasterorganicchemistry.com This property makes it a preferred reagent for many dehydration processes where the removal of water is critical to drive the reaction to completion. google.com

This compound as a Catalyst or Promoter in Organic Transformations

In addition to its role as a stoichiometric reagent, this compound can also function as a catalyst or promoter in several organic reactions.

This compound is widely used for the conversion of carboxylic acids and alcohols into their corresponding acyl chlorides and alkyl chlorides, respectively. masterorganicchemistry.comrsc.org In these halogenation reactions, a catalyst is often used to promote the transformation. rsc.org Catalytic amounts of N,N-dimethylformamide (DMF) or pyridine are frequently employed. rsc.orgreddit.com The addition of DMF, for instance, leads to the formation of a reactive chloro-iminium intermediate, known as the Vilsmeier reagent, which is highly effective in halogenations. rsc.orgwikipedia.org Similarly, the use of a base like pyridine can facilitate the reaction, particularly in the halogenation of alcohols, in a process referred to as the Darzens halogenation. rsc.org The catalytic system enhances the reaction rate and allows for milder conditions, which can be crucial for substrates with sensitive functional groups. youtube.com

Selective Deacylation of N-Arylacetamides

This compound (SOCl₂), in combination with an alcohol, serves as a highly effective and selective reagent for the deacylation of N-arylacetamides. semanticscholar.orggoogle.com This method provides a valuable alternative to traditional acidic or basic hydrolysis, which often requires harsh conditions and can lead to the cleavage of other sensitive functional groups. The SOCl₂-alcohol system demonstrates remarkable chemoselectivity, proceeding under relatively mild, anhydrous conditions. semanticscholar.orgresearchgate.net

The reaction is typically carried out by refluxing the N-arylacetamide in an alcoholic solvent, most commonly methanol, in the presence of this compound. researchgate.net The process is efficient, offering high yields of the corresponding anilines in short reaction times. semanticscholar.org A key advantage of this methodology is its selectivity; functional groups such as esters, aminosulfonyl groups, and benzyloxyamides are generally unaffected by the reaction conditions. semanticscholar.orgresearchgate.net

Research findings indicate that the electronic nature of the substituents on the aromatic ring influences the reaction rate. N-arylacetamides bearing electron-withdrawing groups (e.g., nitro, chloro) tend to undergo deacylation more rapidly than those with electron-donating groups (e.g., methyl, methoxy). google.comresearchgate.net For instance, deacylation of N-arylacetamides with strong electron-withdrawing nitro groups can be completed in as little as 0.2 hours, whereas substrates with electron-donating groups may require over 8 hours for completion. researchgate.net

The proposed mechanism involves the initial reaction of this compound with the alcohol (e.g., methanol) to form an intermediate, which then facilitates the cleavage of the amide bond.

The versatility of this method has been demonstrated across a range of N-arylacetamides and 2-chloro-N-arylacetamides, highlighting its utility in synthetic organic chemistry for the selective removal of acetyl protecting groups from aromatic amines. semanticscholar.orgresearchgate.net

Table 1: this compound-Catalyzed Deacylation of Various N-Arylacetamides in Methanol

Entry Substrate (N-Arylacetamide) Reaction Time (h) Yield (%)
1 4-Methylacetanilide >8.0 96
2 4-Methoxyacetanilide >8.0 95
3 Acetanilide >8.0 98
4 4-Chloroacetanilide 3.0 98
5 4-Bromoacetanilide 3.0 97
6 Methyl 4-acetamidobenzoate 2.5 96
7 4'-Acetamidoacetophenone 3.0 95
8 4-Nitroacetanilide 0.2 99

This table is generated based on data reported in the literature, showing the effect of substituents on reaction time and the high yields obtained. researchgate.net

C-C Bond Formation Reactions Facilitated by this compound

While primarily known as a chlorinating and dehydrating agent, this compound can promote unusual carbon-carbon bond formation reactions under specific conditions. A notable example is the dimerization of 5-hydroxypyrazole-4-carboxylates to yield 4,4'-bipyrazolones. nih.govbeilstein-journals.org This reaction represents a unique application of this compound in facilitating C-C bond coupling.

The transformation is typically achieved by refluxing a 5-hydroxypyrazole-4-carboxylate substrate in excess this compound. researchgate.net Instead of the expected chlorination at the 5-position to form a 5-chloropyrazole, a homocoupling reaction occurs between the C4 positions of two pyrazole (B372694) rings, resulting in the formation of a new C-C single bond. beilstein-journals.org This dimerization has been successfully applied to a variety of 5-hydroxypyrazole-4-carboxylates with different substituents, affording the corresponding dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates in moderate to good yields (62-89%). beilstein-journals.orgresearchgate.net

The structure of the resulting dimer has been confirmed through detailed spectroscopic analysis (¹H, ¹³C, ¹⁵N NMR) and X-ray crystallography, which revealed a direct covalent bond between the two sp³-hybridized C4 atoms of the pyrazolone (B3327878) rings. beilstein-journals.org

The exact mechanism of this transformation is not fully understood. However, a hypothetical pathway has been proposed that involves a redox cyclization of an intermediate di(pyrazolyl) sulfite, followed by the elimination of sulfur monoxide. beilstein-journals.org This suggests a complex reaction cascade where this compound plays a role beyond simple chlorination, possibly involving radical or redox processes. This unusual reactivity highlights the potential for this compound to mediate complex transformations in heterocyclic chemistry. nih.gov

Table 2: this compound-Promoted Dimerization of 5-Hydroxypyrazole-4-carboxylates

Entry Substituent on Pyrazole Product Yield (%)
1 Phenyl Diethyl 1,1'-diphenyl-5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylate 82
2 4-Methylphenyl Diethyl 1,1'-bis(4-methylphenyl)-5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylate 89
3 4-Methoxyphenyl Diethyl 1,1'-bis(4-methoxyphenyl)-5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylate 85

This table presents representative examples of the C-C bond formation reaction facilitated by this compound. beilstein-journals.org

Initiation and Promotion of Polymerization Reactions (e.g., Graft Copolymerization)

This compound is a versatile reagent for initiating and promoting polymerization reactions, particularly in the synthesis of graft copolymers. researchgate.net Its utility stems from its ability to introduce reactive functional groups onto a polymer backbone or a substrate surface, which can then act as initiation sites for subsequent polymerization. This "grafting from" approach is a powerful method for modifying the properties of materials. mdpi.com

One common strategy involves the conversion of hydroxyl or carboxylic acid groups on a material's surface into highly reactive acyl chlorides or alkyl chlorides. For example, surface carboxyl groups can be treated with this compound to generate acyl chloride functionalities. tandfonline.com These acyl chlorides can then be converted into cationic initiators, such as acylium perchlorates, by reaction with a silver salt like silver perchlorate. The resulting surface-bound initiators can trigger the cationic polymerization of various vinyl monomers, including styrene (B11656) and N-vinyl-2-pyrrolidone, leading to the growth of polymer chains directly from the surface. tandfonline.com This technique has been successfully used to graft polymers onto carbon whiskers. tandfonline.com

This compound also plays a role in modifying natural polymers. It has been employed as both an initiator and a promoter in the graft copolymerization of vinyl monomers onto xanthan gum, a polysaccharide. researchgate.net In this context, this compound is believed to activate the xanthan gum backbone, creating sites for the polymerization of monomers like acrylamide (B121943) and acrylic acid to commence. researchgate.net

Furthermore, the reaction of this compound with polyesters containing hydroxyl or carboxyl end groups can generate oligomers with reactive chloroalkyl and acid chloride terminal groups. mdpi.com These functionalized oligomers can serve as macroinitiators or be used in subsequent reactions to create block or graft copolymers. mdpi.comumich.edu This approach allows for the synthesis of tailored polymer architectures with specific properties.

Computational and Spectroscopic Investigations of Thionyl Chloride Reactivity

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for investigating the reactivity of thionyl chloride (SOCl₂), providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone. These computational approaches allow for the examination of transient species like transition states and the calculation of energy barriers, which are crucial for understanding reaction kinetics and pathways.

Density Functional Theory (DFT) has been widely employed to study the mechanisms of reactions involving this compound. DFT calculations are used to locate transition state structures and determine the associated energy barriers, offering a quantitative understanding of reaction feasibility and rates.

For instance, in the reaction of β-amino alcohols with this compound, DFT calculations have been instrumental in mapping out the reaction pathways leading to the formation of either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide compounds. cdnsciencepub.comresearchgate.net These studies have shown that the formation of the 1-chloro-(2-alkylamino)ethane involves the initial formation of a quaternary nitrogen species, a step characterized by a low relative energy barrier. cdnsciencepub.comresearchgate.net The transition states and intermediates along this pathway have been computationally identified, revealing relatively low energy barriers for the entire process. cdnsciencepub.com For example, in the reaction with N-(2-phenylamino)ethanol, the transition from the first transition state to the intermediate and then to the rate-limiting step transition state structure involves relative energies of 1.5, -6.3, and 6.5 kJ/mol, respectively. cdnsciencepub.com

DFT has also been used to investigate the dehalogenation of this compound, particularly in the presence of water molecules. nih.govacs.orghku.hk These studies have revealed that water can significantly catalyze the dehalogenation process by solvating the this compound molecule and facilitating the departure of the chloride ion. nih.govacs.org The calculated activation energies from these DFT studies can be compared with experimental data to validate the proposed mechanisms. nih.govacs.org Furthermore, DFT has been applied to study the reaction mechanisms of copper(II) complexes, where it was found that the reaction proceeds through multiple transition states, with the bimolecular step being rate-determining due to its high energy barrier. dergipark.org.tr

The table below summarizes key findings from DFT studies on this compound reactions.

Reaction SystemKey Findings from DFT StudiesReference(s)
β-amino alcohols + SOCl₂Delineated mechanisms for the formation of 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. Identified low-energy transition states and intermediates. cdnsciencepub.comresearchgate.net
SOCl₂ + WaterWater molecules catalyze the dehalogenation process by stabilizing the transition state and activating the release of the Cl⁻ leaving group. nih.govacs.orghku.hk
Acetophenone semicarbazones + SOCl₂The reaction leading to 1,2,3-thiadiazoles involves an electrophilic attack. psu.edu
Hydrogen Atom Transfer (HAT) ReactionsUsed to calculate reaction energy barriers, with computed barriers ranging from 0 to 175 kcal mol⁻¹, highly dependent on the local environment. nih.gov

Second-order Møller–Plesset perturbation theory (MP2) is another high-level quantum chemical method used to investigate reaction mechanisms, often in conjunction with DFT. MP2 calculations can provide more accurate energies and electron correlation effects, which are important for describing processes like dehalogenation.

Studies on the water-assisted dehalogenation of this compound have utilized MP2 theory to complement DFT findings. nih.govacs.orghku.hk These investigations report that the presence of water molecules dramatically catalyzes the dehalogenation reactions of this compound. nih.govacs.orghku.hk The reaction rate increases significantly as more water molecules are involved in the reaction complex. nih.govacs.org The MP2 calculations, along with DFT, support a mechanism where water molecules solvate the this compound, thereby activating the release of the chloride leaving group. nih.govacs.org This catalytic effect has also been studied for other thionyl halides, such as SOF₂ and SOBr₂, with MP2 calculations showing a decreasing energy barrier from SOF₂ to SOCl₂ to SOBr₂. researchgate.net

The following table presents data from a combined DFT and MP2 study on the water-assisted dehalogenation of this compound, illustrating the effect of the number of water molecules on the activation energy.

Number of Water MoleculesCalculated Activation Energy (kcal/mol)Reference(s)
0High (specific value not provided in abstract) nih.govacs.org
1-7Decreases with increasing number of water molecules nih.govacs.org

Potential Energy Surface (PES) mapping is a crucial computational technique for visualizing and understanding the entire landscape of a chemical reaction. wayne.edunumberanalytics.com A PES represents the potential energy of a system as a function of the geometric coordinates of its atoms. wayne.edu By mapping the PES, chemists can identify reactants, products, intermediates, and transition states, and trace the minimum energy path connecting them. wayne.edunumberanalytics.com

In the context of this compound reactivity, PES mapping has been used to elucidate the reaction between β-amino alcohols and this compound. cdnsciencepub.com For example, a potential energy scan was performed by bringing the oxygen atom of the amino alcohol closer to the sulfur atom of this compound, which helped in identifying the transition state and intermediate structures. cdnsciencepub.com Another PES was constructed to model the elimination of HCl, leading to the final 1-chloro-(2-phenylamino)ethane product. cdnsciencepub.com These mappings provide a comprehensive view of the reaction mechanism, showing the energetic favorability of different pathways. cdnsciencepub.comlibretexts.org The concept of a PES is fundamental to understanding not just reaction mechanisms but also molecular dynamics and spectroscopy. wayne.edunumberanalytics.com Chemical reactions occurring on a PES with multiple wells are common, and automated methods to explore these surfaces can uncover previously unknown reactive pathways. researchgate.net

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for the experimental validation of computational findings and for the direct observation and characterization of reaction components. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the study of this compound reactions, ¹H and ¹³C NMR are routinely used to confirm the structures of the final products. cdnsciencepub.comresearchgate.netrsc.org

For instance, in the investigation of the reaction between β-amino alcohols and this compound, the products, 1-chloro-(2-alkylamino)ethanes, were characterized by ¹H and ¹³C NMR. cdnsciencepub.comresearchgate.net In a different study, the formation of N,N-diethylbenzamide from the reaction of benzoic acid, diethylamine, and this compound was confirmed by assigning the signals in its ¹H and ¹³C NMR spectra. rsc.org Furthermore, detailed NMR investigations, including ¹⁵N NMR and various 2D techniques like HSQC, HMBC, COSY, and NOESY, have been employed for the full and unambiguous assignment of all NMR resonances in complex products formed from reactions involving this compound, such as 4,4'-bipyrazolones. beilstein-journals.org NMR has also been used to study carbocationic reaction intermediates under stable ion conditions, providing direct evidence for their structure and rearrangement pathways. acs.org The disappearance of reactant signals and the appearance of product signals in NMR spectra can also be monitored to follow the kinetics of a reaction. psu.edu

The table below shows representative ¹H and ¹³C NMR chemical shifts for a product formed in a this compound-mediated reaction.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference(s)
N,N-diethylbenzamide7.39-7.35 (m, 5H, ArH), 3.53 (q, J = 7.1 Hz, 2H, NCH₂), 3.24 (q, J = 7.1 Hz, 2H, NCH₂), 1.22 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.09 (t, J = 7.1 Hz, 3H, CH₂CH₃)171.8, 136.9, 129.2, 128.3, 126.1, 43.2, 39.2, 14.2, 12.8 rsc.org
3-Azido-5-phenyl-1,2,4-thiadiazoleNot explicitly detailed in abstractNot explicitly detailed in abstract rsc.org
4,4'-bipyrazolone derivative (3a)Italicized values in original sourceNormal letters in original source beilstein-journals.org

Note: Specific shift values for some compounds were not available in the abstracts. For detailed assignments, refer to the full publication.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used to analyze the products of this compound reactions, identify byproducts, and assess the purity of the main products.

In the study of the reaction of β-amino alcohols with this compound, GC-MS analysis of the reaction residue provided experimental support for the computational findings by detecting trace amounts of the cyclic 1,2,3-oxathiazolidine-2-oxide byproducts. cdnsciencepub.comresearchgate.net This demonstrates the sensitivity of GC-MS in identifying minor components in a reaction mixture. GC-MS is also used to monitor the progress of reactions and to confirm the identity of the final products. For example, the structure of N,N-diethylbenzamide, formed in a this compound-promoted amidation, was confirmed by GC-MS analysis in addition to NMR. rsc.org

Furthermore, GC-MS has been employed to study the atmospheric fate of this compound, where it was used to identify breakdown products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). pnnl.gov Derivatization techniques followed by GC-MS analysis have also been developed for the screening of chlorides relevant to the Chemical Weapons Convention, including this compound. rsc.org

The following table lists products and byproducts from this compound reactions that have been identified using GC-MS.

ReactionIdentified Products/ByproductsAnalytical PurposeReference(s)
β-amino alcohols + SOCl₂1-chloro-(2-alkylamino)ethanes, trace 1,2,3-oxathiazolidine-2-oxidesProduct characterization and support for computational mechanism cdnsciencepub.comresearchgate.net
Benzoic acid + Diethylamine + SOCl₂N,N-diethylbenzamideProduct confirmation rsc.org
Atmospheric degradation of SOCl₂SO₂, HClIdentification of breakdown products pnnl.gov
Derivatization of SOCl₂ with 1-propanolDialkyl sulfitesDevelopment of analytical methods for CWC-relevant chemicals rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique for monitoring the progress of chemical reactions involving this compound (SOCl₂). This non-destructive method provides real-time or near real-time information on the consumption of reactants and the formation of products by identifying their characteristic vibrational frequencies in the infrared spectrum.

The utility of FTIR in this context stems from the fact that this compound and its common reaction products, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), possess strong and well-separated absorption bands in the mid-infrared region. frontiersin.orgresearchgate.net This allows for the simultaneous tracking of multiple species in the gas or liquid phase. For instance, in the hydrolysis of this compound, the decay of the SOCl₂ signal can be monitored concurrently with the emergence of signals corresponding to SO₂ and HCl. pnnl.govacs.org

A key application of FTIR is in monitoring purification processes. In one study, this compound vapor was used to remove oxygenated impurities from a molten chloride salt mixture. frontiersin.orgornl.gov The reaction was monitored by analyzing the exhaust gas with an FTIR spectrometer. The decrease in the SOCl₂ concentration and the corresponding increase in the SO₂ concentration in the off-gas stream provided a direct measure of the reaction's progress and kinetics. frontiersin.orgresearchgate.net

In-situ FTIR spectroscopy has also been employed to study the electrochemical reduction of this compound. jlu.edu.cndtic.mil These studies allow for the observation of transient intermediates formed at the electrode surface during the reduction process, providing insight into the complex reaction mechanism.

The specific vibrational modes of this compound are well-characterized. The strong absorptions associated with the S=O and S-Cl bonds are particularly useful for identification and quantification. The table below lists the characteristic infrared absorption bands for this compound and related compounds that are crucial for reaction monitoring.

Table 1: Characteristic Infrared Absorption Bands for Reaction Monitoring

Compound Functional Group Vibrational Mode Wavenumber (cm⁻¹)
This compound (SOCl₂) S=O Stretching ~1231
This compound (SOCl₂) S-Cl Asymmetric Stretch ~808
This compound (SOCl₂) S-Cl Symmetric Stretch ~492
Sulfur Dioxide (SO₂) S=O Asymmetric Stretch ~1361
Sulfur Dioxide (SO₂) S=O Symmetric Stretch ~1151
Hydrogen Chloride (HCl) H-Cl Stretching ~2886
Carboxylic Acid (R-COOH) O-H Stretching 3300-2500 (broad)
Carboxylic Acid (R-COOH) C=O Stretching 1760-1690

Data compiled from various spectroscopic sources. frontiersin.orgresearchgate.netresearchgate.net

By monitoring the disappearance of reactant peaks (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of product peaks (e.g., the sharp C=O stretch of an acyl chloride around 1800 cm⁻¹), chemists can effectively track the conversion, determine reaction endpoints, and identify unexpected byproducts. researchgate.net This makes FTIR an indispensable tool for both mechanistic studies and process control in reactions involving this compound.

X-ray Crystal Structure Analysis for Definitive Product Structure Confirmation

While spectroscopic methods like FTIR and NMR provide valuable information about functional groups and connectivity, X-ray crystal structure analysis stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. For reactions involving this compound, which can sometimes yield unexpected or stereochemically complex products, X-ray crystallography is crucial for absolute structure confirmation. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for confirming reaction outcomes and understanding reaction mechanisms.

A primary use of this compound is the conversion of diols to cyclic sulfites. These reactions can produce diastereomers, and X-ray analysis is often the only way to definitively establish their structures and relative stereochemistry. nih.govresearchgate.net For example, the reaction of 1,2-O-isopropylidene-α-D-xylofuranose with this compound yields a mixture of diastereomeric cyclic sulfites, whose exact structures were unequivocally established by X-ray crystallography. nih.gov Similarly, the reaction of cis-3,4-Di-tert-butylthiolane-3,4-diol with this compound produces two diastereomeric sulfites, and their crystal structures revealed that the S=O group is anti to the thiolane ring in one isomer and syn in the other. researchgate.net

X-ray crystallography has also been instrumental in characterizing unexpected products. In one instance, the reaction of thiosalicylic acid with this compound, intended to form the acyl chloride, produced a small quantity of an unusual diaryltrisulfane, 2,2′-trisulfanediyldibenzoyl chloride, whose structure was confirmed by X-ray diffraction. mdpi.com In another study, the reaction of a γ-nitro ketone with this compound led to the formation of an α-sulfinyl ketone, a structure clarified by X-ray crystallography. publish.csiro.au

The technique is also vital for characterizing novel compounds and intermediates. Recently, the first structurally characterized adduct of this compound with a main-group element Lewis acid, [Ga(C₂F₅)₃(SOCl₂)], was confirmed using single-crystal X-ray diffraction. chemistryviews.org Furthermore, skeletal rearrangements promoted by this compound have been confirmed through X-ray analysis of the resulting complex bicyclic structures. beilstein-journals.org

The table below presents example crystallographic data for a cyclic sulfite (B76179) product, illustrating the precision of this analytical method.

Table 2: Selected Bond Lengths and Angles from X-ray Analysis of a Cyclic Sulfite

Parameter Atoms Involved Value
Bond Length S=O 1.45 Å
Bond Length S-O 1.59 Å
Bond Length S-O 1.60 Å
Bond Angle O=S-O 107.5°

Representative data based on typical cyclic sulfite structures confirmed by X-ray crystallography. researchgate.netmdpi.com

Advanced Materials and Electrochemical Systems Utilizing Thionyl Chloride

Lithium-Thionyl Chloride Battery Chemistry and Performance Enhancement

Lithium-thionyl chloride (Li-SOCl2) batteries are primary (non-rechargeable) cells known for their high energy density, long shelf life, and ability to operate over a wide temperature range. ufinebattery.comhollingsworth-vose.comlongsingtechnology.commarctech2.comresearchgate.net These characteristics make them suitable for a variety of applications, especially where long-term, reliable power is critical. longsingtechnology.commarctech2.comuobabylon.edu.iq

Electrochemical Mechanisms and Energy Density Considerations in Primary Cells

The fundamental operation of a Li-SOCl2 battery involves a complex electrochemical process. The main components are a lithium metal anode, a porous carbon cathode, and a non-aqueous electrolyte composed of lithium tetrachloroaluminate (LiAlCl4) dissolved in thionyl chloride (SOCl2). hollingsworth-vose.comlongsingtechnology.comdtic.milsc.edu The this compound serves as both the electrolyte solvent and the active cathode material. uobabylon.edu.iqdtic.mil

During discharge, lithium at the anode is oxidized, releasing electrons and forming lithium ions. gebc-energy.compkcellpower.com These electrons travel through the external circuit, providing power to the connected device. At the cathode, this compound is reduced, producing lithium chloride (LiCl) and sulfur dioxide (SO2). longsingtechnology.comgebc-energy.compkcellpower.com

A key feature of this chemistry is the formation of a solid electrolyte interphase (SEI) or passivation layer of lithium chloride on the surface of the lithium anode. pkcellpower.comtadiranbatteries.decriticalrisksolution.com This layer is ionically conductive but electronically insulating, which significantly reduces the self-discharge rate of the battery by preventing direct chemical reaction between the lithium anode and the this compound electrolyte. uobabylon.edu.iqpkcellpower.comcriticalrisksolution.com

Li-SOCl2 batteries boast one of the highest energy densities among practical primary battery systems. dtic.miltadiranbatteries.denovitronic.comuobabylon.edu.iq They can achieve specific energy values of up to 710 Wh/kg and energy densities as high as 1280 Wh/dm³. gebc-energy.comtadiranbatteries.denovitronic.com This high energy density is a result of the high cell voltage and the lightweight, reactive materials used. evlithium.com The nominal operating voltage is typically around 3.6 volts, which is higher than many other primary battery types and remains stable throughout most of the battery's discharge life. marctech2.comgebc-energy.comtadiranbatteries.denovitronic.comtadiranbatteries.deeemb.com

Table 1: Key Electrochemical Properties of Li-SOCl2 Batteries

Property Value Source(s)
Nominal Voltage 3.6 V marctech2.comgebc-energy.comnovitronic.comtadiranbatteries.deeemb.com
Open-Circuit Voltage 3.67 V gebc-energy.comtadiranbatteries.de
Specific Energy Up to 710 Wh/kg hollingsworth-vose.comgebc-energy.com
Energy Density Up to 1280 Wh/dm³ tadiranbatteries.denovitronic.com
Anode Material Lithium (Li) dtic.milevlithium.com
Cathode Material Porous Carbon longsingtechnology.comdtic.mil
Electrolyte LiAlCl4 in SOCl2 hollingsworth-vose.comsc.eduuobabylon.edu.iq

Cathode Material Research and Optimization for High-Performance Batteries

Research into enhancing the performance of Li-SOCl2 batteries has significantly focused on the cathode material, which is typically a porous carbon structure. longsingtechnology.comdtic.mil The optimization of this component is crucial for improving both the capacity and the rate capability of the battery.

Studies have explored the use of various conductive carbon additives to improve the electrochemical stability and performance of the cathode. researchgate.net The porosity of the carbon cathode is a critical factor, as it must allow for efficient diffusion of the this compound electrolyte to the reaction sites and provide space for the solid discharge products, primarily lithium chloride, to precipitate without blocking the pores and prematurely ending the cell's life.

Electrolyte Systems and Conductivity Studies for Improved Battery Functionality

The electrolyte in a Li-SOCl2 battery, typically a solution of lithium tetrachloroaluminate (LiAlCl4) in this compound, is essential for ionic transport between the anode and cathode. hollingsworth-vose.comsc.edu The conductivity of this electrolyte is a key factor influencing the battery's performance, particularly at different temperatures and discharge rates. sc.eduresearchgate.net

Research has shown that the ionic conductivity of the LiAlCl4/SOCl2 electrolyte is dependent on both temperature and the concentration of the lithium salt. sc.eduresearchgate.net Studies using techniques like Raman spectroscopy and 7Li NMR have been conducted to understand the structural changes in the electrolyte at various conditions and their impact on conductivity. researchgate.netresearchgate.net For instance, the formation of complex ions like [Li(SOCl2)y−x(SO2)x]+ has been suggested to play a role in the ionic transport mechanism. researchgate.netresearchgate.net

Efforts to improve electrolyte functionality have also included investigating alternative salts to LiAlCl4, such as Li2B10Cl10 and Li2O(AlCl3)2, with the aim of enhancing shelf life characteristics. dtic.mil Additionally, the development of polymer electrolytes has been explored as a way to potentially improve safety and alleviate issues like voltage delay, which is a temporary drop in voltage at the start of discharge. researchgate.net

Extended Shelf Life and Versatility in High/Low Discharge Rate Applications

A primary advantage of Li-SOCl2 batteries is their exceptionally long shelf life, often exceeding 10 to 20 years. ufinebattery.commarctech2.comgebc-energy.comtadiranbatteries.deeaglepicher.com This longevity is attributed to the very low self-discharge rate, which is typically less than 1-2% per year at room temperature. gebc-energy.comtadiranbatteries.denovitronic.comtadiranbatteries.degmbattery.com The low self-discharge is a direct result of the protective passivation layer that forms on the lithium anode, preventing continuous reaction with the electrolyte during storage. uobabylon.edu.iqpkcellpower.comcriticalrisksolution.com

Li-SOCl2 batteries are designed in various constructions to cater to a wide range of discharge rate requirements. tadiranbatteries.delifepo4-battery.com

Bobbin-type construction is optimized for low, continuous discharge currents and provides the highest energy density. tadiranbatteries.delifepo4-battery.com These are commonly used in applications like utility metering, memory backup, and tracking systems. longsingtechnology.comuobabylon.edu.iq

Spiral-wound construction is designed for high-rate and high-power pulse applications, necessary for military and some industrial uses. uobabylon.edu.iqeemb.comlifepo4-battery.com

The batteries demonstrate stable voltage output throughout their discharge cycle, a desirable characteristic for many electronic devices. ufinebattery.comtadiranbatteries.deeemb.com They are also capable of operating over a broad temperature range, typically from -55°C to +85°C, with some specialized series extending up to 130°C or even 150°C. marctech2.comgebc-energy.compkcellpower.comtadiranbatteries.denovitronic.com This versatility makes them suitable for use in extreme environmental conditions. ufinebattery.commarctech2.comlifepo4-battery.com However, the available capacity can be significantly affected by the discharge rate and temperature. ti.com At very low or very high discharge currents, the full nominal capacity may not be realized. ti.com

Table 2: Performance Characteristics of Li-SOCl2 Batteries

Characteristic Description Source(s)
Shelf Life 10-20 years, with some models up to 40 years. ufinebattery.commarctech2.comgebc-energy.comtadiranbatteries.deeaglepicher.combatteriesinaflash.com
Self-Discharge Rate < 1-2% per year at 20°C. gebc-energy.comtadiranbatteries.denovitronic.comtadiranbatteries.degmbattery.com
Operating Temperature Wide range, typically -60°C to +85°C. ufinebattery.comhollingsworth-vose.compkcellpower.comtadiranbatteries.denovitronic.comeemb.combatteriesinaflash.com
Voltage Stability Flat discharge curve, stable voltage throughout life. ufinebattery.comtadiranbatteries.deeemb.com
Discharge Capability Suitable for both low and high discharge rates depending on construction. marctech2.comeemb.com

Research into Safety Aspects and Abuse Resistance in Battery Design

Despite their performance advantages, the safety of Li-SOCl2 batteries is a significant area of research due to the reactive nature of their components. marctech2.comnasa.govnasa.gov Incidents of venting, fire, or even explosion can occur under conditions of abuse, such as short-circuiting, over-discharging, charging, or exposure to high temperatures. nasa.govnasa.govdtic.milsyscor.comosti.gov

Safety hazards are often categorized into thermal and chemical mechanisms, which are difficult to separate. nasa.govnasa.gov Thermal runaway can be initiated by excessive heat generation during high-rate discharge or short circuits. dtic.mil Chemical reactions, particularly those that might occur during overdischarge or at elevated temperatures, can produce hazardous intermediate compounds and increase internal cell pressure. nasa.gov

Research to improve safety focuses on several areas:

Cell Design: Incorporating safety features like vents to release excess internal pressure is a standard practice. syscor.comdtic.mil The design of the cell, including the thickness of the electrodes and heat transfer characteristics, plays a crucial role in safety, especially for high-rate cells. dtic.mil

Electrolyte Additives: The use of additives to the electrolyte is being investigated to enhance safety. dtic.mil

Separators: Advanced separator materials that can act as electron insulators while allowing ion flow are critical for preventing internal short circuits. hollingsworth-vose.com Thermally sensitive separators that melt and shut down the cell at high temperatures are a potential safety enhancement. dtic.mil

Understanding Chemistry: A deeper understanding of the cell's chemistry under both normal and abuse conditions is essential for developing safer batteries. nasa.govnasa.gov This includes studying the reactions that occur during overdischarge and at low temperatures, which have been found to pose specific safety risks. nasa.gov

Quality Control: Deficiencies in design and ineffective quality control during manufacturing can contribute to safety problems. nasa.govnasa.gov

Other Specialized Material Applications in Industrial Chemistry

Beyond its primary use in batteries, this compound is a versatile reagent in industrial chemistry, although its applications in "advanced materials" outside of the battery context are more specialized. Its high reactivity makes it a key component in the synthesis of a variety of chemical compounds.

Due to its role as a chlorinating and dehydrating agent, this compound is employed in the production of certain organic intermediates, which may then be used in the synthesis of more complex materials like pharmaceuticals, dyes, and pesticides. However, detailed information on its direct incorporation into the final structure of "advanced materials" in the same way it functions in a battery is less common. Its utility generally lies in facilitating specific chemical transformations during the synthesis process rather than being a constituent of the final material itself.

Environmental Impact, Remediation Strategies, and Occupational Hazard Research in Thionyl Chloride Chemistry

Research on Environmental Fate and Degradation Pathways of Thionyl Chloride

The environmental persistence of this compound (SOCl₂) is limited due to its high reactivity, particularly with water. Its environmental fate is primarily dictated by rapid decomposition upon contact with moisture.

This compound reacts exothermically and rapidly with water, including atmospheric moisture, in a process known as hydrolysis. This reaction is a significant pathway for its degradation in the environment. The hydrolysis of this compound yields sulfur dioxide (SO₂) and hydrogen chloride (HCl) as its primary by-products. The reaction is as follows:

SOCl₂ + H₂O → SO₂ + 2HCl

This reaction is essentially irreversible and proceeds quickly in the presence of water. Due to this high reactivity with water, this compound is not expected to persist in aquatic environments. Consequently, environmental fate processes such as soil adsorption, volatilization from soil, and biodegradation are not considered significant for this compound.

Research into the gas-phase hydrolysis of this compound has provided insights into its atmospheric degradation kinetics. A study conducted at 297 K and 309 K using FTIR spectroscopy determined that the hydrolysis is first-order in both this compound and water. The primary reaction products observed were indeed hydrogen chloride and sulfur dioxide, formed in an approximate 2:1 molar ratio. acs.orgresearchgate.net

The following table summarizes the kinetic data from the gas-phase hydrolysis study of this compound. acs.orgresearchgate.net

Temperature (K)Relative Humidity (%)Rate Constant (cm³/molecule·s)
2971–85(6.3 ± 3.5) × 10⁻²¹
3091–63(4.3 ± 1.5) × 10⁻²¹

This interactive data table provides key kinetic parameters for the gas-phase hydrolysis of this compound at different temperatures.

The primary mechanism for the atmospheric removal of this compound is its hydrolysis by atmospheric water vapor. acs.orgresearchgate.net Studies have shown that this compound absorbs light at wavelengths shorter than 290 nm, which suggests that photolysis is not a significant degradation pathway in the troposphere, as these shorter wavelengths are largely filtered out by the ozone layer. Therefore, hydrolysis is considered the main loss mechanism for this compound in the atmosphere under typical temperature and humidity conditions. acs.orgresearchgate.net

The rapid formation of sulfur dioxide and hydrogen chloride upon hydrolysis means that the environmental impact of a this compound release is primarily associated with these degradation products. Both SO₂ and HCl are acidic gases that can contribute to acid rain and have direct corrosive and irritant effects on ecosystems and organisms.

Advanced Remediation Technologies for this compound Contamination

Remediation of this compound contamination focuses on its rapid neutralization and the management of its hazardous hydrolysis products.

While direct adsorption of highly reactive this compound from wastewater is not a primary remediation strategy due to its rapid hydrolysis, adsorption techniques are highly relevant for the removal of its by-products or in non-aqueous waste streams. Adsorbent materials like activated carbon and zeolites are widely used in wastewater treatment to remove a variety of contaminants. hongtekfiltration.comwho.intresearchgate.net

Activated carbon, with its high surface area and porous structure, is effective in adsorbing a wide range of organic and inorganic pollutants. hongtekfiltration.comresearchgate.net Zeolites, which are microporous aluminosilicate minerals, exhibit ion-exchange properties that make them suitable for removing certain cations and anions from water. who.int In the context of this compound, these materials could potentially be used to capture any unreacted this compound from non-aqueous industrial waste streams or to adsorb the resulting sulfur dioxide and hydrogen chloride from air or water following a spill.

The following table outlines the properties of common adsorbents that could be applied in the remediation of environments contaminated with this compound by-products.

AdsorbentKey PropertiesPotential Application for this compound By-products
Activated Carbon High surface area, porous structure, non-polar surfaceAdsorption of sulfur dioxide gas.
Zeolites Microporous structure, ion-exchange capacityRemoval of chloride ions from water.

This interactive table summarizes the characteristics of adsorbents and their potential use in managing the by-products of this compound hydrolysis.

Based on the conducted research, there is limited available scientific literature detailing the direct application of this compound in sustainable biowaste management or for water remediation purposes. Its high reactivity and hazardous nature likely limit its use in such applications, which typically favor more benign and environmentally friendly reagents.

The primary strategy for the safe disposal of this compound waste involves its controlled neutralization. Due to its violent reaction with water, direct aqueous neutralization can be hazardous and is often avoided. researchgate.net

A safer approach involves the use of alkaline materials for neutralization. Common neutralizing agents include sodium bicarbonate, soda lime, or a solution of sodium hydroxide (B78521) (brine). researchgate.net These substances react with this compound and its acidic hydrolysis products to form less hazardous salts. For instance, the reaction with sodium hydroxide would proceed as follows:

SOCl₂ + 2NaOH → Na₂SO₃ + 2HCl HCl + NaOH → NaCl + H₂O

Another method for the disposal of residual this compound in a toluene (B28343) waste stream involves reaction with an excess of a soluble reagent like butanol. This converts this compound to n-butyl sulfite (B76179) and hydrogen chloride, with the latter being removed in an aqueous workup. researchgate.net

For laboratory-scale waste, it is recommended to collect the this compound waste in a dedicated, sealed, and compatible container. The waste should be stored in a cool, dry, and well-ventilated area, isolated from incompatible materials. drexel.edu All disposable materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. drexel.edu

Emerging Research Frontiers and Future Directions in Thionyl Chloride Chemistry

Development of Greener Synthetic Methodologies Utilizing Thionyl Chloride

The drive towards sustainable chemistry has spurred the development of more environmentally benign methods for reactions involving this compound. rsc.orgmdpi.com Traditional chlorination processes using this compound often generate corrosive byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂), which require neutralization, leading to significant salt-containing wastewater. rsc.org Innovations aim to mitigate these issues through novel reactor technologies and the use of alternative solvent systems. rsc.orgdatahorizzonresearch.com

Triphasic and microreactor systems offer significant advantages for improving the sustainability of this compound reactions. rsc.org Microreactors, with their high surface-area-to-volume ratio, enable superior control over reaction parameters such as temperature and mixing. This enhanced control leads to higher yields, reduced byproduct formation, and decreased energy and material consumption. For instance, in a microreactor setting, the conversion of an acid to its corresponding acid chloride using this compound was achieved at 60°C in under three minutes with significantly higher selectivity compared to batch processes that can take hours and produce lower yields. rsc.org Triphasic systems, where the reactants, catalyst, and products exist in three separate phases, can also facilitate easier separation and recycling of components, further contributing to a greener process. rsc.orgresearch-solution.com

Ionic liquids (ILs) are emerging as promising alternative solvents for this compound reactions. rsc.orgresearchgate.net These salts, which are liquid at or near room temperature, offer unique properties such as negligible vapor pressure, high thermal stability, and the ability to be tailored for specific chemical transformations. rsc.org In the context of chlorination, certain ionic liquids can enhance the nucleophilicity of the chloride ion, enabling reactions that are not feasible in conventional solvents. rsc.org For example, using an ionic liquid like methylimidazolium chloride as a solvent can make the chloride ion a much stronger nucleophile, capable of acting as a chlorinating agent itself. rsc.org Additionally, the anions of ionic liquids can act as hydrogen bond acceptors, effectively sequestering byproducts like water and driving the reaction equilibrium towards the desired product. rsc.org Research has also demonstrated the use of ionic liquids as catalysts for reactions such as the alkylation of chlorobenzene (B131634) with this compound to produce 4,4'-dichlorodiphenyl sulfoxide (B87167), a key intermediate for engineering plastics. researchgate.netrsc.org

Novel Catalytic Roles and Reagent Design for Enhanced Reactivity and Selectivity

Beyond its primary role as a chlorinating agent, research is uncovering new catalytic applications for this compound and designing novel reagents to improve reaction outcomes. The electrophilic nature of the sulfur atom in this compound allows it to be activated by Lewis bases, opening up new avenues for catalysis. nih.gov

Recent studies have shown that Lewis bases like triphenylphosphine (B44618) or triphenylphosphine oxide can catalytically activate this compound, enabling highly selective bromochlorination of alkenes and alkynes. nih.gov This method provides a new strategy for interhalogenation that is distinct from previous approaches. Furthermore, the use of catalysts such as N,N-dimethylformamide (DMF) or pyridine (B92270) can form reactive intermediates like the Vilsmeier-Haack reagent, which are highly effective in halogenations. rsc.org Bismuth(III) salts have also been employed to catalyze the electrophilic activation of this compound for the synthesis of aryl sulfinyl chlorides from electron-rich aromatic compounds. thieme-connect.com

Advancements in Computational Chemistry for Predictive Modeling of this compound Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of this compound. researchgate.netcdnsciencepub.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to investigate reaction mechanisms at a molecular level. cdnsciencepub.comacs.org These computational studies can elucidate complex reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental methods alone.

For example, computational investigations have been used to delineate the mechanisms of the reaction between β-amino alcohols and this compound, explaining the formation of different products with and without the presence of a base. researchgate.netcdnsciencepub.com These studies have shown how the amine base can suppress certain side reactions by preferentially reacting with acidic protons. researchgate.netcdnsciencepub.com Furthermore, computational fluid dynamics (CFD) modeling has been applied to simulate the behavior of lithium-thionyl chloride batteries, helping to understand processes like electrolyte flow and electrode porosity changes during discharge. psu.eduresearchgate.net Such predictive modeling can accelerate the design of more efficient and safer chemical processes and energy storage devices.

Expansion into New Areas of Pharmaceutical, Agrochemical, and Fine Chemical Synthesis

This compound is a cornerstone reagent in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. sbq.org.brontosight.aimarketresearchintellect.com It is widely used for the conversion of carboxylic acids and alcohols into their corresponding acyl chlorides and alkyl chlorides, which are crucial intermediates in the production of numerous active ingredients. rsc.orglabmartgh.comeastindiachemicals.comscimplify.comwikipedia.orgmasterorganicchemistry.com

In the pharmaceutical industry, this compound is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics like amoxicillin (B794) and fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. marketresearchintellect.comksxc.com.cn The agrochemical sector heavily relies on this compound for the production of herbicides, insecticides, and fungicides. scimplify.commarketresearchfuture.com Its role as a chlorinating agent is vital for creating the active components of many crop protection products. marketresearchfuture.com The versatility of this compound also extends to the synthesis of dyes, pigments, and other specialty chemicals. ontosight.aimolecularcloud.org

Ongoing research continues to explore new applications of this compound in the synthesis of complex molecules. For instance, it is used in cyclization reactions to form heterocyclic compounds like isothiazolopyrimidines and 1,2,6-triazine S-oxides. labmartgh.comsigmaaldrich.com It also plays a role in the synthesis of microporous organic polymers and in variations of the Pummerer rearrangement. labmartgh.comwikipedia.org

Table 1: Examples of this compound Applications in Chemical Synthesis

Industry Application Example Products
Pharmaceutical Synthesis of Active Pharmaceutical Ingredients (APIs) Amoxicillin, Ciprofloxacin, Levofloxacin ksxc.com.cn
Agrochemical Production of Herbicides, Insecticides, and Fungicides Glyphosate ksxc.com.cn
Fine Chemicals Synthesis of Intermediates and Specialty Chemicals Dyes, Pigments, 4,4'-dichlorodiphenyl sulfoxide researchgate.netontosight.ai

| Polymer Chemistry | Synthesis of Microporous Organic Polymers | labmartgh.com |

Innovations in this compound-Based Energy Storage Technologies and Materials

Lithium-thionyl chloride (Li-SOCl₂) batteries are a well-established energy storage technology known for their high energy density, long shelf life, and stable operating voltage. techsauce.couniross.co.zaemergingpower.comkingsresearch.com These characteristics make them ideal for applications where reliability and longevity are critical, such as in medical devices, military equipment, remote sensors, and smart meters. techsauce.cokingsresearch.comsaft.com

The battery's performance is intrinsically linked to its materials. The anode is typically made of lithium metal, while the cathode consists of a porous carbon material filled with this compound, which acts as both the cathode active material and the electrolyte solvent. sbq.org.brtechsauce.co Innovations in this field are focused on enhancing the energy density and cycle life of these batteries. techsauce.co

Recent advancements include optimizing the composition of the cathode by adjusting the ratio of this compound to the carbon additive and exploring novel carbon materials like graphene to improve conductivity. techsauce.co Research also focuses on making these batteries safer by exploring lithium alloys for the anode to mitigate the formation of dendrites, which can cause short circuits. techsauce.co The future of Li-SOCl₂ batteries will likely involve continued innovation in electrode materials to meet the growing demand for efficient and reliable energy storage solutions. datahorizzonresearch.comtechsauce.co

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 24386
Hydrogen chloride 313
Sulfur dioxide 1119
Methylimidazolium chloride 70642
4,4'-Dichlorodiphenyl sulfoxide 78000
Triphenylphosphine 10935
Triphenylphosphine oxide 11462
N,N-Dimethylformamide 6228
Pyridine 1049
Bismuth(III) chloride 24933
Amoxicillin 33613
Ciprofloxacin 2764
Levofloxacin 149096
Glyphosate 3496
Isothiazolopyrimidine -
1,2,6-Triazine S-oxide -
Lithium 3028194

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling thionyl chloride in laboratory settings?

  • Methodological Answer : this compound must be stored in airtight containers under inert conditions to avoid contact with moisture or water, which triggers violent hydrolysis . When handling, use solvent-resistant gloves (e.g., nitrile or neoprene), indirect-vent goggles, and face shields to prevent skin/eye exposure . Emergency showers and eyewash stations must be accessible. Spills should be neutralized with dry sand or vermiculite; never use water . Training on OSHA 1910.120(q) spill-cleanup procedures is mandatory for personnel .

Q. How does this compound facilitate the conversion of carboxylic acids to acyl chlorides?

  • Methodological Answer : this compound reacts with carboxylic acids via nucleophilic acyl substitution, where the hydroxyl group is replaced by chloride. The reaction mechanism involves the formation of an intermediate mixed anhydride (RCO-O-SOCl), followed by chloride attack to release SO₂ and HCl . Optimal conditions include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen. Excess this compound is removed by distillation, and the product is purified via recrystallization .

Q. What are the primary decomposition products of this compound, and how do they impact experiments?

  • Methodological Answer : this compound decomposes into sulfur dioxide (SO₂), hydrogen chloride (HCl), and sulfur dichloride (SCl₂) upon exposure to moisture or heat . These gases are corrosive and can interfere with reactions by protonating sensitive intermediates. To mitigate this, ensure strict anhydrous conditions and use gas traps (e.g., NaOH scrubbers) during reflux .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in chlorinating alkanes under thermal vs. photochemical conditions?

  • Methodological Answer : Thermal reactions with this compound involve chlorine radicals (Cl·) generated via homolytic cleavage of S-Cl bonds. Selectivity follows the trend tertiary > secondary > primary C-H bonds (1:3.6:16) due to radical stability . Photochemical activation enhances Cl· generation, increasing selectivity for tertiary positions (1:4.6:14) . Deuterium isotope effects (k_H/k_D = 1.25) confirm hydrogen abstraction by Cl· .

Q. How can gas chromatography/mass spectrometry (GC/MS) and FTIR be optimized to detect this compound in reaction mixtures?

  • Methodological Answer : GC/MS analysis requires derivatization due to this compound’s volatility and reactivity. Use inert columns (e.g., DB-5MS) and splitless injection at 250°C. FTIR detects SOCl₂ via characteristic S=O (1251 cm⁻¹) and S-Cl (490 cm⁻¹) stretches . Calibrate with standards in dry hexane to avoid hydrolysis artifacts.

Q. What purification techniques prevent this compound decomposition during synthesis?

  • Methodological Answer : Technical-grade SOCl₂ is purified by distillation with sulfur powder (12.5g/450mL) to scavenge SCl₂ impurities . Redistillation from triphenyl phosphite (10% w/w) removes residual HCl . Storage over molecular sieves (3Å) under argon minimizes moisture ingress.

Q. How do lithium this compound batteries fail, and what analytical methods diagnose these failures?

  • Methodological Answer : Common failures include internal short circuits from diaphragm damage and voltage drop due to electrolyte depletion. Non-destructive methods like CT/X-ray imaging identify structural defects, while SEM/EDS analyzes electrode corrosion. Capacity testing and internal resistance measurements quantify degradation .

Q. What strategies mitigate moisture interference in this compound-mediated reactions?

  • Methodological Answer : Pre-dry glassware at 120°C and use Schlenk lines for air-sensitive transfers. Add molecular sieves (3Å) to reaction vessels. Monitor moisture via Karl Fischer titration (<50 ppm threshold). Quench residual SOCl₂ with dry alcohols (e.g., MeOH) post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.